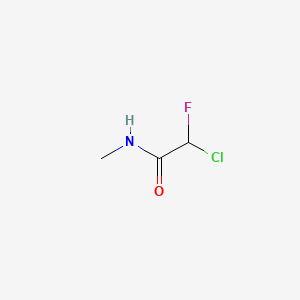

N-Methyl chlorofluoroacetamide

Descripción

Historical Context and Evolution of Research Perspectives

The use of molecules that form permanent bonds with biological targets has a long history in medicine, with early examples including aspirin (B1665792) and penicillin. nih.gov However, for a significant period, there was a degree of caution within the drug discovery community regarding the development of new covalent inhibitors due to concerns about their potential for off-target reactions, which could lead to toxicity. nih.gov

Significance of the Chlorofluoroacetamide (B1361830) Moiety in Advanced Organic Chemistry

The chlorofluoroacetamide (CFA) moiety has garnered significant attention as a versatile tool in advanced organic chemistry, particularly in the realm of chemical biology and drug design. Its primary significance lies in its function as a "cysteine-reactive warhead" for the covalent targeting of proteins. biorxiv.orgbiorxiv.orgnih.gov Cysteine is an amino acid that contains a thiol group, which can act as a nucleophile and react with electrophilic compounds like CFA.

A crucial feature of the CFA group is its "weakly reactive" nature, especially when compared to more aggressive electrophiles like acrylamides. biorxiv.org This attenuated reactivity is advantageous as it can lead to greater selectivity, reducing the likelihood of unwanted reactions with other proteins. biorxiv.org Furthermore, research has demonstrated that the stereochemistry, or the three-dimensional arrangement of atoms, at the chiral center of the chlorofluoroacetamide unit has a profound impact on its reactivity and inhibitory effectiveness. rsc.orgnih.gov The specific configuration of the CFA warhead is critical for achieving rapid and selective covalent inhibition of the target protein. rsc.org The aqueous stability of the resulting thiol adducts is also a key consideration in the design of dihaloacetamide-based reversible covalent inhibitors. acs.orgresearchgate.net

Current Research Landscape and Emerging Trends for N-Methyl Chlorofluoroacetamide Derivatives

The current research landscape for chlorofluoroacetamide derivatives is vibrant and primarily focused on their application as covalent inhibitors of proteases, which are enzymes that cleave proteins. A notable area of investigation has been the development of inhibitors for the 3C-like protease (3CLpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. biorxiv.orgbiorxiv.orgnih.govnih.gov

Scientists have synthesized series of CFA derivatives, often employing techniques like the Ugi multicomponent reaction, to rapidly generate a library of compounds for screening. rsc.orgnih.gov These studies have revealed that specific structural modifications can significantly enhance the potency of these inhibitors. For instance, a derivative known as YH-6, which incorporates an (R)-CFA unit, has demonstrated strong antiviral activity against SARS-CoV-2. biorxiv.orgbiorxiv.orgnih.gov

Another emerging trend is the use of fragment-based drug discovery (FBDD). This approach involves screening a library of small, low-complexity molecules (fragments) that contain the CFA warhead to identify those that bind to the target protein. jst.go.jp These initial hits can then be elaborated into more potent and selective inhibitors. jst.go.jp While specific research on this compound derivatives is not yet prominent, the N-methylation of the amide represents a logical step in the diversification of CFA derivatives to modulate their properties, such as solubility, cell permeability, and metabolic stability.

Research Findings on Chlorofluoroacetamide (CFA) Derivatives

| Derivative Class | Target | Key Findings | Citations |

| Aza-peptide CFA derivatives | SARS-CoV-2 3CLpro | The (R) configuration of the CFA unit is crucial for potent antiviral activity. | biorxiv.orgbiorxiv.orgnih.gov |

| Dipeptidic CFA derivatives | SARS-CoV-2 Mpro | Ugi multicomponent reaction facilitates rapid synthesis; stereoisomers show markedly different inhibitory activities. | rsc.orgnih.gov |

| CFA-appended fragments | Papain (model cysteine protease) | Fragment-based screening identified a CFA-benzothiazole as an irreversible inhibitor. | jst.go.jp |

| Dihaloacetamide derivatives | KRASG12C, EGFRL858R/T790M | Dichloroacetamide (DCA) exhibits slightly lower GSH reactivity than CFA; these inhibitors show strong antiproliferative activities. | acs.org |

Note: This table is interactive. Click on the headers to sort.

Scope and Objectives of Comprehensive Research Endeavors in this compound Chemistry

Given the promising results from the broader family of chlorofluoroacetamides, dedicated research into this compound and its derivatives is a logical and compelling next step. The primary objectives of such research would be to:

Synthesize and Characterize: Develop robust synthetic routes for this compound and a diverse library of its derivatives. Thoroughly characterize these compounds to establish their physicochemical properties.

Investigate Reactivity and Selectivity: Conduct systematic studies to compare the reactivity and selectivity of this compound derivatives with their non-methylated counterparts and other electrophilic warheads. This would involve kinetic studies and proteome-wide reactivity profiling.

Evaluate as Covalent Inhibitors: Screen this compound derivatives against a panel of clinically relevant cysteine-containing proteins, including proteases, kinases, and other enzymes implicated in disease.

Structural Biology Studies: Obtain co-crystal structures of this compound derivatives in complex with their protein targets. This would provide atomic-level insights into their binding mode and the mechanism of covalent modification, guiding further optimization efforts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-2-fluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPTVVOTWUGZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382058 | |

| Record name | 2-chloro-2-fluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53441-15-9 | |

| Record name | 2-Chloro-2-fluoro-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53441-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-2-fluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Methyl Chlorofluoroacetamide

De Novo Synthesis Pathways and Precursor Chemistry of N-Methyl Chlorofluoroacetamide (B1361830)

The de novo synthesis of N-Methyl chlorofluoroacetamide involves the formation of the core amide bond and the introduction of the chloro and fluoro substituents on the acetyl group. The precursor chemistry is dictated by the availability and reactivity of starting materials capable of undergoing amidation and halogenation.

The primary route to this compound involves the reaction of a chlorofluoroacetylating agent with methylamine (B109427). A common precursor is chlorofluoroacetic acid or its activated derivatives, such as acyl chlorides or esters. The amidation reaction is typically carried out in the presence of a coupling agent to facilitate the formation of the amide bond.

The halogenation step can precede or follow the amidation. Quantum-chemical studies on the chlorination of N-methylacetamide have shown that the reaction with hypochlorous acid likely proceeds through the formation of an iminol intermediate, which then reacts with the halogenating agent. nih.govresearchgate.net This suggests that direct chlorination of a pre-formed N-methyl fluoroacetamide (B1672904) could be a viable pathway. The optimization of these reactions involves careful control of temperature, solvent, and stoichiometry to maximize yield and purity.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Amidation | Halogenation |

| Reactants | Methylamine, Chlorofluoroacetic acid derivative | N-methyl fluoroacetamide, Chlorinating agent |

| Coupling Agent | DCC, EDC, etc. | Not applicable |

| Solvent | Aprotic solvents (e.g., DCM, DMF) | Aqueous or non-aqueous media |

| Temperature | 0°C to room temperature | Varies with halogenating agent |

| pH Control | Important for amine reactivity | Can influence reaction mechanism |

The synthesis of analogs of this compound with specific stereochemistry or regiochemistry is crucial for applications in areas like drug discovery. For instance, the chirality at the α-carbon bearing the halogens can significantly impact biological activity. rsc.orgnih.gov Stereoselective synthesis of α,α-chlorofluoro carbonyl compounds has been achieved using organocatalysis. nih.gov This approach could potentially be adapted for the synthesis of enantiopure this compound by employing chiral catalysts during the halogenation step or by starting from a chiral precursor.

Regioselective synthesis becomes important when dealing with more complex precursors where multiple sites are available for halogenation or amidation. For example, in the synthesis of more complex molecules containing the this compound moiety, protecting groups and directing groups are often employed to ensure the desired regioselectivity. beilstein-journals.org

Functionalization and Post-Synthetic Modification of this compound

The chemical reactivity of this compound allows for a variety of functionalization and post-synthetic modification strategies. These modifications can be used to attach the this compound core to other molecules or to alter its chemical properties. Post-synthetic modification is a technique used to add functionalities to a core structure after its initial synthesis. mdpi.comnih.gov

The N-methyl group and the amide nitrogen provide handles for the introduction of diverse chemical scaffolds. For example, the amide nitrogen can be further alkylated or acylated, although this might be challenging due to the electron-withdrawing nature of the halogenated acetyl group. Alternatively, the methyl group could be functionalized prior to the amidation reaction to introduce other functionalities. The concept of a pharmacophore scaffold, where a core structure is modified with different chemical groups, is relevant here. nih.gov

While there is no specific literature on palladium-catalyzed cross-coupling reactions involving this compound itself, the principles of such reactions can be applied to its derivatives. For a cross-coupling reaction to occur, a suitable leaving group (like a halide) is needed on one of the coupling partners, and an organometallic reagent on the other. mdpi.comresearchgate.netrsc.org If this compound were to be functionalized with an aryl halide, for instance, it could participate in Suzuki, Heck, or Sonogashira reactions to form more complex molecules. The development of palladium precatalysts has expanded the scope of these reactions to include a wide range of substrates.

The carbonyl carbon of this compound is susceptible to nucleophilic attack, although the reactivity is modulated by the presence of the halogens. The α-carbon, being attached to two electronegative halogens, is also a site for potential nucleophilic substitution. The chlorofluoroacetamide moiety has been described as a "warhead" in covalent inhibitors, where it reacts with nucleophilic residues like cysteine in proteins. biorxiv.orgnih.govelsevierpure.com This reactivity is attributed to an SN2-type displacement of one of the halogens by the nucleophile. biorxiv.orgwisc.edursc.orgnih.gov

Table 2: Potential Nucleophilic Substitution Reactions

| Position | Nucleophile | Potential Product |

| Carbonyl Carbon | Strong nucleophiles (e.g., Grignard reagents) | Tertiary alcohol after reduction |

| Alpha-Carbon | Thiolates (e.g., Cysteine) | Thioether adduct |

| Alpha-Carbon | Amines | Diamine derivative |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalyst-free and solvent-free methods, and the optimization of atom economy to minimize waste. rsc.orgsemanticscholar.org

Atom Economy and Waste Minimization in this compound Synthetic Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chemistryviews.org The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. acs.org

For the synthesis of this compound from chlorofluoroacetic acid and methylamine, the theoretical atom economy of the direct condensation reaction is high, as the only byproduct is water.

The reaction is as follows: C₂H₂ClFO₂ + CH₅N → C₃H₅ClFNO + H₂O

The atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Chlorofluoroacetic acid | C₂H₂ClFO₂ | 112.49 |

| Methylamine | CH₅N | 31.06 |

| Total Reactant Mass | 143.55 | |

| This compound | C₃H₅ClFNO | 125.53 |

| Water | H₂O | 18.02 |

Calculation: % Atom Economy = (125.53 / 143.55) x 100 ≈ 87.45%

This calculation demonstrates a high theoretical atom economy. However, the use of coupling agents or conversion to an acyl halide would significantly lower the atom economy due to the generation of stoichiometric byproducts. researchgate.netnih.gov For instance, if thionyl chloride (SOCl₂) is used to make the acyl chloride, SO₂ and HCl are generated as waste. Therefore, direct amidation, even if it requires more energy, is often preferable from an atom economy perspective.

Waste minimization in the synthesis of this compound also involves the careful selection of reagents and reaction conditions to avoid side reactions and the formation of impurities, which would necessitate more extensive purification steps and generate more waste.

Chemical Derivatization Strategies

Chemical derivatization is a technique used to modify a compound to enhance its analytical detection or to create analogues with different properties. acs.org For this compound, derivatization could target the amide functionality. While the N-methyl group prevents some typical amide reactions, the molecule can still undergo certain transformations.

One potential derivatization is the reduction of the amide to an amine, which would yield N-methyl-2-chloro-2-fluoroethanamine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride.

Another possibility, although less common for N-substituted amides, could involve reactions at the carbonyl oxygen after activation, or potentially reactions involving the α-carbon, depending on the reaction conditions and reagents used.

Reaction Mechanisms and Reactivity Profiles of N Methyl Chlorofluoroacetamide

Mechanistic Investigations of Acyl Transfer Reactions Involving N-Methyl Chlorofluoroacetamide (B1361830)

Acyl transfer reactions are fundamental in organic chemistry and biochemistry. nih.gov For N-Methyl chlorofluoroacetamide, while direct acyl transfer at the carbonyl carbon is possible, the most significant reactivity is often observed at the α-carbon, leading to covalent modification of nucleophiles via a substitution reaction rather than a classical acyl transfer. However, the principles of activation that facilitate these reactions are related.

The reactivity of the chlorofluoroacetamide moiety can be significantly enhanced through activation. In biological contexts, such as the active site of an enzyme, electrophilic activation is a key facilitator of covalent bond formation.

Electrophilic Activation: The carbonyl oxygen of the amide can be activated by hydrogen bond donors. In studies involving chlorofluoroacetamide (CFA) as a warhead for inhibiting the SARS-CoV-2 main protease (Mpro), the carbonyl oxygen and the fluorine atom were observed to be in close proximity to the backbone NH of Gly143. nih.gov This interaction, occurring within a region known as the oxyanion hole, is thought to increase the electrophilic character of the warhead, polarizing the carbonyl group and the adjacent α-carbon, thereby making it more susceptible to nucleophilic attack. nih.gov This hydrogen bonding can also force the C-Cl bond into a more favorable orientation for reaction. nih.gov

Nucleophilic Activation: The rate of reaction is also dependent on the nucleophilicity of the attacking species. For biological nucleophiles like cysteine, the reactivity is significantly higher for the thiolate anion (RS⁻) compared to the neutral thiol (RSH). nih.govnih.gov The local microenvironment within a protein's active site can lower the pKₐ of a cysteine residue, increasing the concentration of the more nucleophilic thiolate form and thereby activating the nucleophile for reaction.

The structure of this compound incorporates features that are critical in defining its reactivity profile, namely the nature of the leaving group and the electronic effects of its substituents.

Leaving Groups: In the context of covalent modification, the reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the α-carbon, with the chloride ion serving as the leaving group. nih.govbiorxiv.org The ability of a substituent to act as a leaving group is related to its basicity and the strength of the carbon-leaving group bond. researchgate.net Halide ions are effective leaving groups, and their ability generally increases in the order of F⁻ < Cl⁻ < Br⁻ < I⁻. researchgate.net Changing the leaving group from chlorine to iodine, for instance, has been shown to decrease the activation barriers for both Sₙ2 and E2 reactions. nih.govresearchgate.net Therefore, the chlorine atom in this compound is a moderately good leaving group, contributing to the compound's "weakly reactive" but tunable profile. nih.govbiorxiv.org

Substituent Effects: The substituents on the acetyl group have a profound impact on the electrophilicity of the α-carbon.

Fluorine: The fluorine atom exerts a powerful electron-withdrawing inductive effect, which increases the partial positive charge on the α-carbon, making it more electrophilic and susceptible to nucleophilic attack.

N-Methyl Group: The N-methyl group has a minor electronic effect compared to the halogens. Its primary influence is steric, though it does not significantly hinder the approach of nucleophiles to the α-carbon.

Comparative Reactivity: The reactivity of the chloroacetamide warhead has been a concern due to its high thiol reactivity. researchgate.net The α-chlorofluoroacetamide (CFA) moiety was developed to have lower intrinsic reactivity compared to both chloroacetamides and acrylamides, allowing for greater target specificity. researchgate.netnih.gov Studies on related cyclic tertiary sulfamidates have also shown that reactivity is highly dependent on substitution at the carbon and nitrogen termini. nih.gov

The table below summarizes the inhibitory concentrations of various dipeptidic CFA compounds against SARS-CoV-2 Mpro, illustrating the impact of structural modifications on reactivity and potency.

| Compound | R³ Substituent | IC₅₀ (μM) |

| 12B | 5-Pyrimidine | 0.25 |

| 16 | 3-Pyridyl | 0.73 |

| 17B | 7-Isoquinoline | 1.43 |

| 14B | tert-Butyl | 2.70 |

| Data derived from studies on dipeptidic chlorofluoroacetamide inhibitors. nih.gov |

Electrophilic and Nucleophilic Character of this compound in Organic Transformations

This compound is primarily characterized by its electrophilic nature at the α-carbon, making it a target for a variety of nucleophiles. This reactivity is the basis for its use as a covalent inhibitor warhead.

The α-carbon of this compound is the primary site of reaction with soft nucleophiles.

Thiols: The compound exhibits significant reactivity towards thiol-containing molecules, particularly the cysteine residues in proteins. The reaction proceeds via an Sₙ2 mechanism, where the sulfur atom of the nucleophilic thiolate attacks the electrophilic α-carbon, displacing the chloride ion and forming a stable thioether bond. nih.govnih.govbiorxiv.org This cysteine-directed reactivity is a key feature of CFA-based covalent inhibitors. biorxiv.orgnih.gov Kinetic studies on the reaction of N-phenylchloroacetamide with a library of thiols are consistent with a concerted Sₙ2 mechanism with an early transition state. nih.gov The chirality at the CFA stereocenter has been shown to substantially impact inhibitory activities, indicating a high degree of stereospecificity in the reaction with protein thiols. nih.govrsc.org

Amines: Amines can also act as nucleophiles, attacking the α-carbon to displace the chloride ion. The reactivity depends on the basicity and steric hindrance of the amine. In the synthesis of related compounds, diethylamine has been shown to react with methyl chlorofluoroacetate, demonstrating the susceptibility of the chlorofluoroacetyl moiety to amine nucleophiles. pnas.org However, in biological systems at neutral pH, the reaction with the sulfhydryl thiolate of cysteine is generally favored over reactions with amine side chains like lysine. nih.gov

Alcohols: Alcohols are generally weaker nucleophiles than thiols or amines and would be expected to react more slowly with this compound under neutral conditions. The reaction can be facilitated under basic conditions, which generate the more nucleophilic alkoxide ion. Certain reagents, such as dichlorotriazines, are known to react with alcohols and polysaccharides in aqueous solutions at high pH. thermofisher.com

The electrophilicity of the halogenated carbon is central to the function of this compound as a covalent modifier. Computational and experimental studies have provided insight into the factors governing this reactivity.

Docking studies of CFA-based inhibitors in the active site of SARS-CoV-2 Mpro have shown that for a productive Sₙ2 reaction to occur, a "reactive conformation" is necessary. nih.gov This conformation is defined by the distance between the cysteine sulfur and the CFA carbon (C-S distance <4.5 Å) and the angle of nucleophilic attack (Cl-C-S angle >150°). nih.gov The stereochemistry of the CFA warhead is crucial; for instance, the (R,R)-18 stereoisomer was found to adopt a much higher number of these reactive conformations compared to other isomers, explaining its markedly higher inhibitory activity. nih.govrsc.org X-ray crystal structures confirm that the CFA unit forms a covalent bond with the catalytically active Cys145 residue, with a stereochemistry suggesting the reaction proceeds through an Sₙ2 mechanism. biorxiv.orgelsevierpure.com

Furthermore, the adduct formed between a CFA derivative and a cysteine thiol is susceptible to hydrolysis under neutral aqueous conditions, which can reversibly generate the unmodified cysteine. nih.govbiorxiv.orgnih.gov This reversibility, which is dependent on the local environment, can contribute to high target selectivity by reducing off-target modifications. biorxiv.orgnih.gov

Radical Reactions and Single-Electron Transfer Processes Involving this compound

Beyond its electrophilic character in polar reactions, the C-Cl bond in this compound could potentially participate in radical and single-electron transfer (SET) reactions under appropriate conditions.

Radical Reactions: Homolytic cleavage of the carbon-chlorine bond could generate an α-amido radical. This process typically requires energy input, such as UV light or the presence of a radical initiator. While not extensively documented for this specific molecule, strategies involving the generation of fluoromethyl radicals from fluoroiodomethane via halogen atom transfer (XAT) under visible light have been developed. nih.gov By analogy, a silyl radical could potentially abstract the chlorine atom from this compound to initiate a radical chain process. nih.gov The influence of fluorinated substituents on the reactivity of adjacent sites towards radical attack has been studied, indicating that such substituents can activate these sites. rsc.org

Single-Electron Transfer (SET) Processes: A SET process involves the transfer of a single electron from an electron donor to an electron acceptor. nih.gov this compound could potentially act as an electron acceptor. If it were to react with a potent electron donor, it could accept an electron to form a radical anion. This highly unstable intermediate would be expected to rapidly fragment, likely by ejecting a chloride ion, to produce a nitrogen-stabilized α-fluoro-α-amido radical. The feasibility of a thermal SET process is related to the redox potentials of the donor and acceptor. nih.gov While there are no specific reports of this compound undergoing SET, such mechanisms have been proposed for other systems, such as the silver(I)-mediated deconstructive fluorination of cyclic amines involving an interaction with Selectfluor. nih.gov

Generation and Trapping of Radicals from this compound Derivatives

No specific studies detailing the generation of radicals from this compound or its derivatives were found. The methods for generating radicals from analogous halogenated amides, such as through photolysis or with radical initiators, have not been documented for this particular compound. Consequently, information regarding the trapping of any resulting radicals is also unavailable.

Thermodynamic and Kinetic Aspects of this compound Transformations

A search for thermodynamic data, such as bond dissociation energies, and kinetic data, including reaction rates and activation energies, for transformations involving this compound yielded no results. This information is crucial for understanding and predicting the compound's reactivity and stability but has not been determined or published.

Advanced Spectroscopic and Structural Elucidation Studies of N Methyl Chlorofluoroacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of N-Methyl Chlorofluoroacetamide (B1361830)

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure and dynamics in solution. copernicus.org For N-Methyl chlorofluoroacetamide, NMR provides critical data on atomic connectivity and spatial arrangements, particularly concerning the conformation around the amide bond.

Multi-dimensional NMR experiments resolve spectral overlap and reveal complex correlations between nuclei, which is essential for an unambiguous structural assignment. nih.goviaea.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be expected between the amide proton (N-H) and the protons of the N-methyl group. Long-range coupling might also be observable between the methine proton of the chlorofluoroacetyl group (CHFCl) and the N-H or N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached heteronuclei, typically ¹³C or ¹⁵N. An HSQC spectrum of this compound would show distinct correlations for the N-methyl group (¹H to ¹³C), the chlorofluoromethyl group (¹H to ¹³C), and the amide group (¹H to ¹⁵N, if isotopically labeled). This is crucial for assigning the carbon and nitrogen resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is invaluable for determining molecular conformation. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to distinct cis and trans conformers. NOESY can differentiate these by showing a cross-peak between the N-methyl protons and the α-proton (CHFCl) in one conformer, which would be absent in the other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted Chemical Shift (ppm) | Rationale / Notes |

|---|---|---|---|

| N-Methyl | ¹H | 2.8 - 3.0 | Typical range for N-CH₃ in amides; may appear as a doublet due to coupling with N-H. |

| ¹³C | 26 - 30 | Standard chemical shift for an N-methyl carbon in an amide. | |

| Chlorofluoroacetyl | ¹H | 6.0 - 7.0 | Downfield shift due to the strong deshielding effects of adjacent chlorine, fluorine, and carbonyl groups. |

| ¹³C | 110 - 120 | Significant downfield shift caused by the electronegative halogen substituents (a doublet due to C-F coupling). | |

| Carbonyl | ¹³C | 160 - 170 | Characteristic chemical shift for an amide carbonyl carbon. |

| Amide | ¹H | 7.5 - 8.5 | Broad signal, typical for amide N-H protons, subject to solvent exchange. |

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as the rotation around the C-N amide bond. montana.edu This bond possesses significant double-bond character, creating a substantial energy barrier to rotation.

At low temperatures, this rotation is slow, and if the molecule were asymmetric, separate signals might be observed for atoms in magnetically inequivalent environments. As the temperature increases, the rate of rotation accelerates. This increased exchange rate causes the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. nih.govmdpi.com

By analyzing the changes in the NMR line shapes as a function of temperature, particularly at the coalescence point, the rate constant (k) for the rotational process can be determined. montana.edu This allows for the calculation of the Gibbs free energy of activation (ΔG‡), which quantifies the rotational barrier. For N-alkylamides, these barriers are typically in the range of 12-80 kJ/mol. montana.edu For this compound, DNMR studies would provide precise quantitative data on the energy barrier to rotation around its C-N bond, a key parameter defining its conformational stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment, particularly regarding intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

The vibrational spectrum of this compound is dominated by characteristic absorptions from the amide group, known as "amide bands," as well as vibrations from the halogenated alkyl chain.

Amide Bands: The analysis of these bands can be guided by extensive studies on similar molecules like N-methylacetamide (NMA). researchgate.netnih.gov

Amide A & B: The N-H stretching vibration (Amide A) is typically observed as a strong band around 3300 cm⁻¹. Its exact position is highly sensitive to hydrogen bonding; stronger bonds cause a shift to lower wavenumbers. nih.gov

Amide I: This band, appearing in the 1650-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration. It is one of the most intense and useful bands in the IR spectrum of amides.

Amide II: Found between 1510-1570 cm⁻¹, this band results from a combination of the N-H in-plane bending and C-N stretching vibrations.

Amide III: This more complex mode, involving C-N stretching and N-H bending, appears in the 1250-1350 cm⁻¹ range.

Other Vibrations: The spectrum will also feature C-H stretching and bending modes from the methyl group, and prominent stretching vibrations corresponding to the C-Cl (typically 600-800 cm⁻¹) and C-F (typically 1000-1400 cm⁻¹) bonds.

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide A | N-H Stretch | 3250 - 3350 |

| C-H Stretch | Methyl group | 2850 - 3000 |

| Amide I | C=O Stretch | 1650 - 1700 |

| Amide II | N-H Bend + C-N Stretch | 1510 - 1570 |

| Amide III | C-N Stretch + N-H Bend | 1250 - 1350 |

| C-F Stretch | Carbon-Fluorine Bond | 1000 - 1400 |

| C-Cl Stretch | Carbon-Chlorine Bond | 600 - 800 |

The presence of hydrogen bonding significantly influences these vibrational modes. researchgate.net In condensed phases, this compound molecules can form intermolecular N-H···O=C hydrogen bonds, leading to a broadening and red-shifting (lower frequency) of both the N-H and C=O stretching bands compared to their positions in a non-polar solvent. nih.gov

In situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling. spectroscopyonline.comfu-berlin.de Techniques like FT-IR are particularly well-suited for this, often using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. researchgate.net

For a reaction involving this compound, such as its synthesis via the acylation of methylamine (B109427) with chlorofluoroacetyl chloride, in situ FT-IR could track the reaction kinetics. This would be accomplished by monitoring the disappearance of the characteristic vibrational bands of the reactants (e.g., the acyl chloride C=O stretch at >1750 cm⁻¹) and the simultaneous appearance of the product's signature peaks (e.g., the Amide I band of this compound at ~1680 cm⁻¹). The data collected provides a concentration profile over time, enabling the determination of reaction rates and the identification of any transient intermediate species. researchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information on the molecular weight and elemental composition of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Upon electron ionization (EI), this compound would form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (125.53 g/mol ). sapphirebioscience.com The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The molecular ion would then undergo fragmentation through predictable pathways, primarily involving the cleavage of bonds adjacent to the carbonyl and amine functional groups (α-cleavage). mdpi.comwvu.edu

Key fragmentation pathways would include:

Loss of a chlorine radical (•Cl): Formation of an [M - Cl]⁺ ion.

Loss of a fluorine radical (•F): Formation of an [M - F]⁺ ion.

α-cleavage on the acyl side: Cleavage of the C-C bond to lose a •CHFCl radical, resulting in an ion at m/z 58 corresponding to [CH₃NHCO]⁺.

α-cleavage on the amine side: Cleavage of the C-N bond to lose a •NHCH₃ radical, leading to the formation of the chlorofluoroacetyl cation [COCHFCl]⁺.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₃H₅ClFNO]⁺• | Molecular Ion | 125/127 |

| [C₃H₅FNO]⁺ | Loss of •Cl | 90 |

| [C₂H₂ClFO]⁺ | Loss of •NHCH₃ | 96/98 |

| [C₂H₄NO]⁺ | Loss of •CHFCl | 58 |

| [CHFCl]⁺ | Cleavage of amide C-C bond | 82/84 |

Note: m/z values are shown for the most abundant isotopes and include the isotopic pattern for chlorine where applicable.

Isotopic labeling serves as a powerful tool to verify these proposed fragmentation pathways. nih.gov For instance, synthesizing this compound using ¹⁵N-labeled methylamine would result in a 1-unit mass shift in the molecular ion and in any fragments containing the nitrogen atom (e.g., the m/z 58 fragment would shift to m/z 59). Similarly, using deuterium-labeled methylamine (CD₃NH₂) would cause a 3-unit mass shift in nitrogen-containing fragments. These shifts provide definitive evidence for the atomic composition of each fragment, allowing for the confident elucidation of the fragmentation mechanism. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isomer Differentiation of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, HRMS would provide a highly accurate mass measurement, which could be used to confirm its elemental composition of C3H5ClFNO.

Furthermore, HRMS can aid in the differentiation of structural isomers. While isomers have the same elemental formula and therefore the same exact mass, their fragmentation patterns upon ionization can differ, providing clues to their distinct structures.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C3H5ClFNO |

| Monoisotopic Mass | 125.0043 u |

| Nominal Mass | 125 u |

Note: This table represents theoretical data, as experimental HRMS data for this compound is not currently available in the cited literature.

MS/MS for Elucidation of Fragmentation Mechanisms of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, ions of a specific m/z (the parent ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, MS/MS studies would reveal characteristic fragmentation pathways. Common fragmentation mechanisms for amides include cleavage of the amide bond, as well as alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. The presence of halogen atoms (chlorine and fluorine) would also lead to specific fragmentation patterns, including the loss of the halogen atom or a hydrogen halide.

Table 2: Predicted Fragmentation Data for this compound from MS/MS

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 125.0043 | 90.0014 | Cl |

| 125.0043 | 106.0012 | F |

| 125.0043 | 68.0243 | CH3NCO |

Note: This table is predictive and based on general principles of mass spectrometry fragmentation. youtube.comgre.ac.ukwikipedia.orglibretexts.orgyoutube.com Experimental MS/MS data for this compound is required for confirmation.

X-ray Crystallography and Electron Diffraction for Solid-State Structure of this compound

Analysis of Intermolecular Interactions and Crystal Packing of this compound

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(3-fluorophenyl)acetamide |

Computational and Theoretical Investigations of N Methyl Chlorofluoroacetamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure of N-Methyl Chlorofluoroacetamide (B1361830)

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to predict molecular properties, providing a foundational understanding of the compound's stability and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for determining the ground state properties of molecules like N-Methyl chlorofluoroacetamide.

DFT calculations are employed to perform geometry optimization, which locates the minimum energy conformation of the molecule. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the electron-withdrawing chlorine and fluorine atoms are expected to lower the LUMO energy, enhancing the electrophilicity of the adjacent carbon atom.

Calculations using functionals such as ωB97X-D3 with a substantial basis set like 6-311+G(d,p) and a solvation model can provide accurate predictions of these properties acs.org. These methods have been successfully used to evaluate the reactivity of various electrophilic "warheads" used in drug design rsc.org.

Table 1: Predicted Ground State Properties of this compound using DFT Note: The following data is illustrative, based on typical values for similar halogenated amides, as specific published data for this isolated molecule is scarce.

| Property | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-N Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-F Bond Length | ~1.38 Å |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | ~3.5 D |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), can provide "gold standard" accuracy for molecular energies acs.org.

These high-accuracy calculations are essential for creating a precise potential energy surface of a molecule. This allows for the reliable determination of the relative energies of different conformers (rotational isomers) and the energy barriers separating them. For this compound, this would involve calculating the energy profile for rotation around the C-N amide bond and the C-C bond, providing a definitive picture of its conformational landscape and the stability of its various shapes.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Understanding how this compound transforms chemically requires modeling the entire reaction pathway, from reactants to products. This involves identifying the intermediate steps and, most importantly, the high-energy transition state that governs the reaction's speed.

The chlorofluoroacetamide moiety is recognized as a "warhead" in medicinal chemistry, designed to react with nucleophilic residues, such as cysteine, in proteins mdpi.com. Computational modeling is instrumental in elucidating the precise mechanism of this reaction. The primary mechanism for the reaction of α-haloacetamides with thiols is a direct displacement SN2 reaction mdpi.com.

In this mechanism, the sulfur atom of a cysteine residue acts as a nucleophile, performing a "backside attack" on the electrophilic carbon atom bonded to the chlorine and fluorine atoms. This leads to a transition state where the sulfur-carbon bond is partially formed and the carbon-chlorine bond is partially broken. The reaction concludes with the inversion of stereochemistry at the carbon center and the formation of a stable covalent thioether bond, with chloride acting as the leaving group.

Interestingly, computational and experimental studies on related chlorofluoroacetamide-based inhibitors have revealed that the resulting covalent adduct can be susceptible to hydrolysis, which would cleave the newly formed bond and regenerate the original thiol nih.gov. This "reversible covalent" character is highly dependent on the local environment, with the adduct being more stable in solvent-protected protein binding pockets nih.gov. Computational models can explore the energetics of this hydrolysis pathway, providing insight into the stability of the covalent modification.

A key goal of reaction pathway modeling is to quantitatively predict how fast a reaction will occur. This is achieved by calculating the activation energy (ΔG‡), which is the energy difference between the reactants and the highest point on the reaction pathway (the transition state). A lower activation energy corresponds to a faster reaction rate.

DFT calculations are widely used to locate the geometry of the transition state and calculate its energy. These computed activation energies have been shown to correlate well with experimentally measured reaction rates for various covalent inhibitors nih.gov. For this compound reacting with a model thiol, these calculations would quantify its intrinsic reactivity. The presence of both fluorine and chlorine is expected to stabilize the transition state through electron withdrawal, thereby lowering the activation energy compared to a non-halogenated or singly-halogenated analogue.

Table 2: Theoretical Parameters Influencing Reactivity of Acetamide Warheads This table illustrates concepts from computational studies on how molecular properties predict reactivity.

| Parameter | Computational Method | Predicted Influence on Reaction Rate |

|---|---|---|

| Activation Energy (ΔG‡) | DFT Transition State Search | Lower value leads to a higher rate. |

| LUMO Energy | DFT Ground State Calculation | Lower energy indicates greater electrophilicity and a higher rate. |

| Partial Atomic Charge on α-Carbon | DFT Population Analysis | More positive charge suggests a more electrophilic site and a higher rate. |

| Reaction Free Energy (ΔGrxn) | DFT Energy Calculation | More negative value (more exothermic) often correlates with a lower barrier. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on this compound

While quantum chemical calculations are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of how the molecule moves, flexes, and interacts with its environment, typically a solvent like water.

MD simulations of this compound would reveal its conformational flexibility. This includes the rotation around its single bonds, such as the C-N amide bond and the bond connecting the carbonyl to the halogenated carbon. The simulation would show the preferred dihedral angles and the timescale of transitions between different conformations.

Furthermore, placing the molecule in a simulated box of water molecules allows for a detailed investigation of solvation effects. MD can be used to analyze the structure of water around the molecule, identifying how many water molecules form hydrogen bonds with the amide oxygen and N-H group. The simulation can also calculate the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum into the solvent. This is critical for understanding its solubility and how the solvent environment influences its conformational preferences and reactivity. For instance, a study on a chlorofluoroacetamide-based inhibitor bound to the EGFR protein used multiple computational approaches, including simulations, to understand how conformational stability was key to its binding mechanism dblp.org.

Simulations of this compound in Various Solvents and Complex Environments

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools to investigate the behavior of this compound in different solvent environments. Such simulations can reveal crucial information about solute-solvent interactions, the stability of the compound, and its reactivity, which are often influenced by the surrounding medium.

In these simulations, the choice of solvent model is critical. Solvents can be represented explicitly, where each solvent molecule is an individual entity, or implicitly, as a continuous medium with specific dielectric properties. Explicit solvent models provide a more detailed and accurate picture of the local molecular environment, including specific hydrogen bonding, but are computationally more demanding. Implicit solvent models, on the other hand, are computationally efficient and are often used for initial explorations.

Simulations of this compound in a range of solvents, from nonpolar (like carbon tetrachloride) to polar aprotic (like dimethyl sulfoxide) and polar protic (like water and ethanol), can be performed. These studies would analyze the radial distribution functions to understand the solvation shell structure around the amide and the chlorofluoromethyl group. Furthermore, the dynamics of solvent molecules around the solute can shed light on the specific interactions that stabilize the molecule.

In more complex environments, such as within the active site of an enzyme, QM/MM simulations are particularly useful. nih.gov In such a setup, the this compound molecule and the immediate interacting residues of the protein would be treated with quantum mechanics to accurately describe electronic effects and potential chemical reactions, while the rest of the protein and solvent would be modeled using molecular mechanics. This hybrid approach provides a balance between accuracy and computational cost, allowing for the study of enzymatic reactions or binding events involving this compound.

Conformational Ensemble Analysis of this compound

This compound, like many organic molecules, can exist in various conformations due to the rotation around its single bonds. A thorough conformational analysis is essential to understand its structural preferences and how these relate to its reactivity and spectroscopic properties.

Computational methods, such as potential energy surface (PES) scanning, can be employed to identify stable conformers (local minima) and the transition states that connect them. By systematically rotating the dihedral angles of the molecule, such as the C-C and C-N bonds, one can map out the energy landscape. The results of such an analysis would reveal the relative energies of different conformers, providing insights into their population at a given temperature according to the Boltzmann distribution.

For this compound, key dihedral angles to consider would be those around the amide bond and the bond connecting the carbonyl carbon to the chlorofluoromethyl group. The planarity of the amide bond is a critical factor, and deviations from planarity can be energetically costly. The orientation of the bulky and electronegative chlorofluoromethyl group relative to the rest of the molecule will significantly influence the conformational preferences.

Advanced simulation techniques, such as replica exchange molecular dynamics (REMD), can be used to efficiently sample the conformational space and generate a representative ensemble of structures. From this ensemble, various structural parameters, such as bond lengths, bond angles, and dihedral angles, can be analyzed to provide a detailed picture of the molecule's flexibility and predominant shapes in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Computed NMR Chemical Shifts and Coupling Constants for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly density functional theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J).

The prediction of chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then converted to a chemical shift by referencing it to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, either implicitly or explicitly.

For this compound, computations would predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts. The chemical environment of each nucleus, influenced by factors like electronegativity of neighboring atoms and the molecule's conformation, will be reflected in the computed shifts.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. The magnitude of these couplings, particularly three-bond couplings (³J), can be related to the dihedral angles between the coupled nuclei through Karplus-like relationships, offering further insight into the molecule's conformation.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study.

Table 1: Hypothetical Computed NMR Parameters for this compound Calculated at the B3LYP/6-311+G(2d,p) level of theory with an implicit solvent model for chloroform-d.

| Atom | Computed Chemical Shift (δ, ppm) |

| ¹H NMR | |

| N-CH ₃ | 2.85 |

| CH FCl | 6.70 |

| ¹³C NMR | |

| N-C H₃ | 26.5 |

| C =O | 168.0 |

| C HFCl | 85.0 |

| ¹⁹F NMR | |

| CHF Cl | -150.2 |

| ¹⁵N NMR | |

| N -CH₃ | -275.0 |

| Coupled Nuclei | Computed Coupling Constant (J, Hz) |

| ³J(H-C-N-H) | 5.5 |

| ¹J(C-H) in N-CH₃ | 140.2 |

| ¹J(C-H) in CHFCl | 220.5 |

| ¹J(C-F) | -300.1 |

| ²J(F-C-H) | 50.3 |

Simulated Vibrational Spectra of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic positions, which yields the vibrational frequencies and their corresponding normal modes.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. The intensity of the IR bands is related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.

For this compound, the simulated vibrational spectrum would show characteristic peaks for the N-H stretch (if present, though absent in the N-methylated form), C=O stretch (amide I band), N-H bend and C-N stretch (amide II and III bands), C-H stretches, and vibrations involving the C-F and C-Cl bonds. The position of the amide I band is particularly sensitive to the local environment and hydrogen bonding.

A comparison of the simulated spectrum with an experimental spectrum can help in assigning the observed vibrational bands to specific molecular motions, confirming the structure of the molecule, and identifying different conformers if they coexist in the sample.

Below is a hypothetical data table showing predicted vibrational frequencies for key modes in this compound.

Table 2: Hypothetical Simulated Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(2d,p) level of theory. Frequencies are scaled by a factor of 0.967.

| Vibrational Mode | Scaled Frequency (cm⁻¹) | Predicted IR Intensity |

| C-H Stretch (N-CH₃) | 2950 | Medium |

| C-H Stretch (CHFCl) | 3010 | Weak |

| C=O Stretch (Amide I) | 1685 | Very Strong |

| C-N Stretch | 1410 | Strong |

| C-F Stretch | 1105 | Strong |

| C-Cl Stretch | 750 | Medium |

Applications and Functionalization of N Methyl Chlorofluoroacetamide in Advanced Chemical Synthesis

N-Methyl Chlorofluoroacetamide (B1361830) as a Key Building Block in Complex Organic Synthesis

N-Methyl chlorofluoroacetamide, a halogenated amide, possesses a unique combination of reactive sites that make it a valuable building block in the intricate field of organic synthesis. The presence of both a chlorine and a fluorine atom on the alpha-carbon, coupled with the N-methyl amide functionality, allows for a diverse range of chemical transformations. This positions the molecule as a strategic starting point for the construction of more complex molecular architectures, particularly those incorporating fluorine, which is of significant interest in medicinal and materials chemistry.

Precursor for Heterocycle Synthesis Incorporating the Chlorofluoroacetamide Moiety

While direct and extensive literature on this compound as a precursor for a wide array of heterocycles is not abundant, the inherent reactivity of the closely related N-aryl-2-chloroacetamides provides a strong basis for its potential in this area. The chlorine atom in these compounds is readily displaced by various nucleophiles, including those containing nitrogen, sulfur, and oxygen. This reactivity can be harnessed to construct a variety of heterocyclic systems.

For instance, N-aryl-2-chloroacetamide derivatives are known to undergo heterocyclization with ammonium (B1175870) thiocyanate (B1210189) to form 2-(arylimino)thiazolidin-4-ones. This suggests a plausible pathway for this compound to react with suitable dinucleophiles to form five- or six-membered heterocyclic rings. The N-methyl group would remain as a substituent on the final heterocyclic structure, influencing its physicochemical properties.

The general synthetic utility of chloroacetamide derivatives in forming heterocycles such as imidazoles, pyrroles, and thiophenes through intramolecular cyclization following a nucleophilic substitution further underscores the potential of this compound in this domain. The chlorofluoroacetyl group could be incorporated into various heterocyclic scaffolds, thereby introducing a unique structural and electronic element.

Reagent in Organofluorine Chemistry and Trifluoromethylation Strategies

The field of organofluorine chemistry is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials, with over 20% of all pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.

This compound serves as a valuable reagent in this context, primarily as a source of the monofluoromethyl group or as a scaffold for more complex fluorinated molecules. While not a direct trifluoromethylating agent itself, its derivatives can be involved in strategies that lead to trifluoromethylated products. The reactivity of the C-Cl bond allows for its conversion into other functional groups, which can then participate in trifluoromethylation reactions.

Modern trifluoromethylation strategies often employ electrophilic trifluoromethylating reagents. While this compound does not fall into this category, its functional handles can be manipulated to introduce groups that are susceptible to such reagents. For example, the amide nitrogen or a derivatized alpha-carbon could potentially be targeted in advanced trifluoromethylation protocols.

Role of this compound in Chiral Synthesis and Asymmetric Transformations

The presence of a stereocenter at the alpha-carbon upon substitution of the chlorine atom makes this compound and its derivatives interesting candidates for chiral synthesis and asymmetric transformations. The development of methods to control the stereochemistry at this center is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Derivatization of this compound to Chiral Auxiliaries

While specific examples of chiral auxiliaries derived directly from this compound are not extensively documented, the principles of asymmetric synthesis suggest its potential in this area. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.

A plausible strategy would involve the reaction of this compound with a chiral amine or alcohol to form a new amide or ester linkage, respectively. This would result in a diastereomeric mixture that could potentially be separated. The attached chiral moiety would then direct subsequent reactions at the alpha-carbon, leading to the formation of a new stereocenter with a high degree of stereoselectivity. For instance, camphorsultam has been successfully used as a chiral auxiliary in the asymmetric synthesis of α-methylcysteine derivatives, demonstrating the feasibility of such approaches with related structures. nih.gov

Asymmetric Induction Using this compound-Derived Scaffolds

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. Scaffolds derived from this compound can be designed to facilitate such induction.

For example, a chiral catalyst could be employed to mediate the reaction of a nucleophile with this compound, leading to an enantiomerically enriched product. While specific catalysts for this exact transformation are not widely reported, the broader field of asymmetric catalysis offers numerous possibilities. researchgate.net The development of such catalytic systems would be a significant advancement in the utilization of this compound in chiral synthesis.

Furthermore, the synthesis of chiral α,α-chlorofluoro carbonyl compounds has been achieved with high enantioselectivity using organocatalysts. This demonstrates that the chlorofluoroacetyl moiety can be a part of a molecule that undergoes highly stereoselective transformations. By analogy, it is conceivable that this compound could be incorporated into similar reaction schemes to produce chiral building blocks.

Synthesis of Novel Compounds with Potential for Specific Molecular Interactions Utilizing this compound

The unique electronic properties and reactivity of the chlorofluoroacetamide moiety make it an attractive component in the design of novel compounds with specific molecular interactions, particularly with biological targets. The ability of this group to act as a covalent modifier has been a key area of research.

The chlorofluoroacetamide (CFA) group has been identified as a "cysteine-reactive warhead". biorxiv.org This means it can be incorporated into larger molecules designed to form a covalent bond with the thiol group of cysteine residues in proteins. This property is highly valuable in the development of targeted covalent inhibitors, which can offer increased potency and duration of action compared to non-covalent inhibitors.

For example, CFA-appended quinazolines have shown high reactivity and specificity towards the cysteine residue in the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov Similarly, CFA derivatives have been developed as covalent inhibitors for the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. elsevierpure.com In these cases, the N-substituted chlorofluoroacetamide moiety is a critical part of the inhibitor's design, enabling the specific and covalent interaction with the target protein. The N-methyl group in this compound can influence the solubility, conformational preference, and metabolic stability of such inhibitors.

The synthesis of these novel compounds typically involves coupling this compound or a derivative thereof to a larger scaffold that provides the necessary recognition elements for the biological target. The reactivity of the chlorofluoroacetyl group is sufficiently tuned to be stable under physiological conditions but reactive enough to form a covalent bond with the target cysteine once the inhibitor is bound to the active site.

Table of Research Findings on Chlorofluoroacetamide (CFA) Derivatives

| Target Protein | Inhibitor Scaffold | Key Finding |

| Epidermal Growth Factor Receptor (EGFR) | Quinazoline | CFA-quinazoline showed high target specificity and suppressed tumor growth in a mouse xenograft model. nih.gov |

| SARS-CoV-2 3CL Protease | Aza-peptide | An enantiopure CFA derivative with an (R)-configuration strongly blocks viral replication. elsevierpure.com |

| Bruton's Tyrosine Kinase (BTK) | Pyrazolopyrimidine | CFA-appended pyrazolopyrimidine irreversibly inhibited BTK with high target specificity. nih.gov |

Interactive Data Table of Research Findings

Development of Molecular Probes for Chemical Biology Studies

No dedicated research articles or detailed experimental data were identified that describe the development or application of this compound as a molecular probe for chemical biology studies. A molecular probe is a specialized molecule used to study the properties of other molecules or structures. While the broader class of chlorofluoroacetamides has been investigated for covalent modification of proteins, specific studies detailing the synthesis and use of probes derived from this compound, including their targets, binding affinities, and imaging or detection capabilities, are not present in the available literature.

Mechanistic Insights into Biological Interactions of N Methyl Chlorofluoroacetamide Strictly Molecular Mechanisms

Enzyme Inhibition Mechanisms and Active Site Interactions of N-Methyl Chlorofluoroacetamide (B1361830)

Specific studies detailing the enzyme inhibition mechanisms and active site interactions of N-Methyl chlorofluoroacetamide are not currently available in the public domain. While it is listed as a component in mixtures that can inhibit enzymes, the direct molecular interactions have not been characterized.

There is no available research data on the covalent or non-covalent binding modes of this compound with specific enzymes.

No structure-activity relationship studies for this compound derivatives concerning their biological interactions have been published.

Interaction of this compound with Biomacromolecules (e.g., Proteins, Nucleic Acids)

Detailed molecular-level studies on the interaction of this compound with biomacromolecules such as proteins and nucleic acids have not been found in the available literature.

Data on the binding affinities and specificity profiles of this compound for any biomacromolecule are not available.

There is no published research on the specific effects of this compound on the conformation and stability of proteins at a molecular level.

Cellular Uptake Mechanisms and Intracellular Fate of this compound at a Chemical Level

The mechanisms of cellular uptake and the intracellular fate of this compound have not been investigated or reported in the scientific literature.

Membrane Permeability Studies of this compound via Biophysical Methods

Currently, there is no available scientific literature detailing the membrane permeability of this compound as determined by biophysical methods. Research in this area would be essential to understand how the compound traverses cellular barriers to reach potential intracellular targets.

Biophysical techniques that could be employed for such studies include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This method would provide insight into the passive diffusion of this compound across a lipid membrane, indicating its potential for absorption and distribution.

Black Lipid Membrane (BLM) Electrophysiology: This technique could be used to measure the translocation of the molecule across a model lipid bilayer and assess its potential to form ion channels or pores.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies could reveal interactions between this compound and lipid micelles or bicelles, providing atomic-level details of its membrane partitioning and orientation.

A hypothetical data table for future PAMPA results is presented below.

| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |

| This compound | Data not available | Data not available |

| Control Compound A (High Permeability) | Data not available | Data not available |

| Control Compound B (Low Permeability) | Data not available | Data not available |

Metabolic Transformations and Metabolite Identification of this compound (Chemical Pathways)

Information regarding the metabolic fate of this compound is not present in the current body of scientific research. Understanding its metabolic pathways is crucial for determining its biological activity and potential persistence.

Key areas for future investigation would include:

Phase I Metabolism: Studies would need to identify whether this compound undergoes oxidation, reduction, or hydrolysis, likely mediated by cytochrome P450 enzymes. Potential transformations could involve dehalogenation or hydroxylation.

Phase II Metabolism: Research would focus on conjugation reactions, such as glucuronidation or glutathione conjugation, which would render the parent compound or its Phase I metabolites more water-soluble for excretion.

Metabolite Identification: Techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy would be required to isolate and identify the chemical structures of any resulting metabolites.

A hypothetical table for potential metabolites is outlined below.

| Metabolite | Proposed Chemical Structure | Metabolic Pathway |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Environmental Transformation Pathways and Chemical Fate of N Methyl Chlorofluoroacetamide

Photolytic Degradation Pathways and Mechanisms of N-Methyl Chlorofluoroacetamide (B1361830) in Aquatic Systems

Direct photolysis of organic compounds in aquatic environments is contingent on the molecule's ability to absorb light in the solar spectrum (wavelengths >290 nm). The presence of both a chlorine and a fluorine atom on the alpha-carbon, along with the N-methyl amide group, would influence the compound's electronic structure and its potential for photodegradation. Generally, carbon-halogen bonds can be susceptible to photolytic cleavage.

In the absence of specific studies, it is hypothesized that direct photolysis, if it occurs, could lead to the cleavage of the carbon-chlorine bond, which is typically weaker than the carbon-fluorine bond, to form radical intermediates. These reactive intermediates would then undergo further reactions with water and other constituents. Indirect photolysis, mediated by photochemically produced reactive species in natural waters (e.g., hydroxyl radicals, singlet oxygen), could also contribute to the degradation of N-Methyl chlorofluoroacetamide.

Influence of Wavelength and Light Intensity on this compound Degradation Kinetics

No experimental data exists to quantify the influence of wavelength and light intensity on the degradation kinetics of this compound. Such studies would be necessary to determine the compound's quantum yield and photodegradation rate constants under various environmental conditions.

Identification of Photoproducts and Reaction Intermediates from this compound

Without experimental studies, the photoproducts and reaction intermediates of this compound remain unknown. Hypothetical products could include N-methyl fluoroacetamide (B1672904) (from dechlorination), N-methyl glyoxylamide (from oxidation), and smaller organic acids and inorganic ions resulting from further degradation.

Hydrolytic Stability and Degradation Kinetics of this compound in Various Environmental Media

The amide bond in this compound is expected to be susceptible to hydrolysis. The rate of this reaction is generally dependent on pH and temperature. Studies on other haloacetamides have shown that hydrolysis is often accelerated under alkaline conditions. researchgate.net The presence of two different halogens on the alpha-carbon would influence the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack by water or hydroxide (B78521) ions.

pH-Dependent Hydrolysis and Reaction Rate Constants for this compound

Specific pH-dependent hydrolysis rate constants for this compound are not available in the literature. To provide a quantitative understanding of its persistence in different aquatic environments, experimental determination of these constants would be required.

Interactive Data Table: Hypothetical pH-Dependent Hydrolysis Rate Constants This table is for illustrative purposes only and is not based on experimental data for this compound.

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 5 | 25 | > 365 |

| 7 | 25 | 180 |

Formation of Hydrolytic Byproducts of this compound

The primary byproduct of the hydrolysis of the amide bond in this compound would likely be chlorofluoroacetic acid and methylamine (B109427). Further degradation of chlorofluoroacetic acid could occur, but specific pathways and products have not been documented.

Microbial Degradation Pathways and Biotransformation Products of this compound

The biodegradability of this compound has not been reported. Microorganisms are known to degrade a wide variety of halogenated organic compounds, often through dehalogenation reactions. It is plausible that certain microbial communities could utilize this compound as a carbon or nitrogen source. The degradation could be initiated by either hydrolysis of the amide bond or cleavage of the carbon-halogen bonds. Studies on the microbial metabolism of methylated amines and haloacetic acids suggest that potential breakdown products of this compound could be further metabolized. researchgate.netnih.gov However, without specific research, the microorganisms involved, the enzymatic pathways, and the resulting biotransformation products remain speculative.

Enzymatic Biotransformation Mechanisms of this compound by Microorganisms

Dehalogenation: The carbon-halogen bonds are often the initial point of enzymatic attack. Microorganisms have evolved a range of dehalogenase enzymes capable of cleaving carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

Hydrolytic Dehalogenation: This is a common mechanism where a water molecule is used to replace the halogen atom, resulting in the formation of an alcohol and a halide ion. For this compound, this could lead to the formation of N-methyl-fluoro-hydroxyacetamide or N-methyl-chloro-hydroxyacetamide. The C-Cl bond is generally more susceptible to enzymatic cleavage than the more stable C-F bond. pnas.orgfrontiersin.org

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom can be removed and replaced by a hydrogen atom. This process is mediated by enzymes that transfer electrons to the halogenated compound.

Amide Hydrolysis: The amide bond in this compound can be cleaved by amidase enzymes. This hydrolysis would break the molecule into chlorofluoroacetic acid and methylamine. This is a significant detoxification pathway, as it breaks down the parent compound into smaller, potentially more biodegradable molecules.

N-Demethylation: The N-methyl group can be removed by monooxygenase enzymes, a common process in the microbial metabolism of xenobiotics. nih.gov This reaction would yield chlorofluoroacetamide and formaldehyde. Subsequent degradation of chlorofluoroacetamide would then proceed through dehalogenation and amide hydrolysis.